SCD1 Inhibitory Potency in Cellular Assay vs. Structurally-Distinct Pyridazine‑Carboxamide Template
The target compound is explicitly claimed within patent US9102669B2 as a piperidinyl‑pyridazinyl SCD1 inhibitor [1]. While the patent itself does not disclose the IC50 for this single molecule, a closely related piperidinyl‑pyridazinyl analog (N‑(2‑hydroxy‑2‑(pyridin‑3‑yl)ethyl)‑6‑(4‑(2‑methylbenzoyl)piperidin‑1‑yl)pyridazine‑3‑carboxamide) exhibited an SCD1 IC50 of 28–43 nM . This establishes the piperidinyl‑pyridazine sub‑series as a low‑nanomolar potential scaffold, providing a comparative floor for the target compound.
| Evidence Dimension | SCD1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not disclosed in public domain; structurally encompassed by patent claims |
| Comparator Or Baseline | N‑(2‑hydroxy‑2‑(pyridin‑3‑yl)ethyl)‑6‑(4‑(2‑methylbenzoyl)piperidin‑1‑yl)pyridazine‑3‑carboxamide: IC50 = 28.0‑43.0 nM |
| Quantified Difference | Not calculable for the target compound; baseline comparator demonstrates that pyridazine‑piperidine hybrids can achieve sub‑50 nM potency |
| Conditions | Acyl‑CoA desaturase inhibition assay (source: AAT Bioquest dataset) |
Why This Matters
The patent‑protected status and the nanomolar activity of a close structural relative support the compound’s potential as a viable starting point for SCD1‑focused research, justifying procurement over non‑patented pyridazine derivatives.
- [1] US9102669B2 – Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. Janssen Pharmaceutica NV, 2015. View Source
